2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]-
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- is a chemical compound that belongs to the class of pyrimidinetriones. This compound is characterized by the presence of a pyrimidine ring with three keto groups at positions 2, 4, and 6, and a 3-chlorophenylmethylene group attached to the 5th position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, followed by a Michael addition. In the first step, a chalcone derivative is formed using Claisen-Schmidt condensation. This is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Addition Reactions: The Michael addition is a key reaction in its synthesis.
Condensation Reactions: Claisen-Schmidt condensation is used in the initial step of its synthesis.
Common Reagents and Conditions
Bases: Triethylamine is commonly used as a base in the Michael addition reaction.
Solvents: Organic solvents such as ethanol or methanol are often used in the reactions.
Catalysts: Lewis bases like triethylamine can act as catalysts in the condensation reactions.
Major Products
The major product formed from these reactions is the desired 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]-. By-products may include unreacted starting materials and side products from incomplete reactions.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trioxohexahydropyrimidine:
1,3-Dimethylbarbituric acid: Similar in structure but with methyl groups at positions 1 and 3 instead of the chlorophenylmethylene group.
Hydrouracil: Another pyrimidinetrione derivative with different substituents.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- is unique due to the presence of the 3-chlorophenylmethylene group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFPVSZRXPTMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294339 | |
Record name | NSC636610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71732-11-1 | |
Record name | NSC95881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC636610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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